molecular formula C20H22O B12593732 1-(Hex-1-yn-1-yl)-2-[methoxy(phenyl)methyl]benzene CAS No. 613666-96-9

1-(Hex-1-yn-1-yl)-2-[methoxy(phenyl)methyl]benzene

Cat. No.: B12593732
CAS No.: 613666-96-9
M. Wt: 278.4 g/mol
InChI Key: QTQNRLCLPYVWOY-UHFFFAOYSA-N
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Description

1-(Hex-1-yn-1-yl)-2-[methoxy(phenyl)methyl]benzene is a substituted aromatic compound featuring a benzene ring with two distinct substituents:

  • Hex-1-yn-1-yl group at position 1: A terminal alkyne chain (C≡C–C4H9) contributing to electron-deficient character and reactivity in coupling reactions.
  • Methoxy(phenyl)methyl group at position 2: A bulky, electron-rich substituent combining a methoxy (–OCH3) and benzyl (–CH2C6H5) moiety, influencing steric and electronic properties.

This compound is synthesized via methodologies such as Sonogashira coupling (for alkyne introduction) and Friedel-Crafts alkylation (for methoxy(phenyl)methyl attachment) . Its structural complexity makes it a candidate for catalytic applications and organic synthesis intermediates.

Properties

CAS No.

613666-96-9

Molecular Formula

C20H22O

Molecular Weight

278.4 g/mol

IUPAC Name

1-hex-1-ynyl-2-[methoxy(phenyl)methyl]benzene

InChI

InChI=1S/C20H22O/c1-3-4-5-7-12-17-13-10-11-16-19(17)20(21-2)18-14-8-6-9-15-18/h6,8-11,13-16,20H,3-5H2,1-2H3

InChI Key

QTQNRLCLPYVWOY-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC1=CC=CC=C1C(C2=CC=CC=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Hex-1-yn-1-yl)-2-[methoxy(phenyl)methyl]benzene typically involves multi-step organic reactions. One common method is the coupling of a hexynyl halide with a methoxyphenylmethyl benzene derivative under palladium-catalyzed conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and recrystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(Hex-1-yn-1-yl)-2-[methoxy(phenyl)methyl]benzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the alkyne group to an alkane.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid, leading to the formation of brominated or nitrated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium catalyst in an ethanol solvent.

    Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkanes.

    Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis of 1-(Hex-1-yn-1-yl)-2-[methoxy(phenyl)methyl]benzene typically involves multi-step organic reactions. A common method is the coupling of a hexynyl halide with a methoxyphenylmethyl benzene derivative under palladium-catalyzed conditions. Reaction conditions often include the use of bases such as potassium carbonate and solvents like dimethylformamide (DMF) to facilitate the coupling reaction.

Chemistry

1-(Hex-1-yn-1-yl)-2-[methoxy(phenyl)methyl]benzene serves as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and reduction, makes it a versatile intermediate in organic synthesis. For example, oxidation can yield corresponding ketones or carboxylic acids, while reduction can convert the alkyne group to an alkane.

Biology

Research has explored the potential biological activity of this compound, particularly its interactions with various biomolecules. Studies suggest that it may have anti-inflammatory properties by modulating enzyme activity involved in inflammatory pathways. This characteristic makes it a candidate for further investigation in therapeutic applications targeting inflammation.

Medicine

In the field of medicine, 1-(Hex-1-yn-1-yl)-2-[methoxy(phenyl)methyl]benzene is being investigated for its therapeutic properties , including potential anticancer activities. Its unique structure allows it to interact with specific molecular targets, which could lead to the development of new anti-cancer drugs. The compound's efficacy in inhibiting certain enzymes related to cancer progression is an area of ongoing research .

Industry

The compound is also utilized in the development of advanced materials and serves as a precursor in the synthesis of specialty chemicals. Its unique properties make it suitable for applications in polymer chemistry and materials science, where functionalized compounds are essential for creating new materials with desired characteristics .

Case Study 1: Anticancer Activity

A study conducted on various derivatives of 1-(Hex-1-yn-1-yl)-2-[methoxy(phenyl)methyl]benzene demonstrated promising anticancer activity against specific cancer cell lines. The mechanism involved selective inhibition of cancer cell proliferation through apoptosis induction, highlighting its potential as a lead compound for drug development .

Case Study 2: Material Science Applications

In material science, researchers have explored the use of this compound in synthesizing novel polymers with enhanced mechanical properties. The incorporation of the hexynyl group allows for cross-linking reactions that improve material strength and stability under various conditions .

Mechanism of Action

The mechanism of action of 1-(Hex-1-yn-1-yl)-2-[methoxy(phenyl)methyl]benzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Table 1: Key Structural and Electronic Differences
Compound Name Substituent 1 (Position) Substituent 2 (Position) Key Electronic Features Reference
Target Compound Hex-1-yn-1-yl (1) Methoxy(phenyl)methyl (2) Electron-deficient alkyne; bulky electron-rich group
1-(Hex-1-ynyl)-4-methoxybenzene (1b) Hex-1-ynyl (1) Methoxy (4) Electron-withdrawing alkyne; para-methoxy donor
1-(Hex-1-ynyl)-4-(trifluoromethyl)benzene (1c) Hex-1-ynyl (1) CF3 (4) Strong electron-withdrawing CF3 group
1-Methoxy-4-(1-methoxyhept-2-yn-1-yl) benzene Hept-2-ynyl (4) Methoxy (1) Longer alkyne chain; dual methoxy donors
1-ETHYNYL-2-METHOXYBENZENE Ethynyl (1) Methoxy (2) Shorter alkyne; no phenyl group

Key Observations :

  • The target compound ’s ortho-substituted methoxy(phenyl)methyl group introduces significant steric hindrance and electron density compared to para-substituted analogues (1b, 1c) .
  • The trifluoromethyl group in 1c enhances electrophilicity at the aromatic ring, unlike the target’s electron-donating substituent .

Key Observations :

  • The target compound’s synthesis requires multi-step protocols, leading to moderate yields (~75–80%), whereas simpler analogues (e.g., 1b) achieve higher yields via single-step coupling .
  • Propargylic deprotonation (used in 1-Methoxy-4-(1-methoxyhept-2-yn-1-yl) benzene) is less applicable to the target due to steric constraints .
Catalytic and Coupling Reactivity
  • The hex-1-yn-1-yl group in the target enables participation in Au-catalyzed alkyne isomerization , similar to compounds like 1b and 1c . However, the bulky methoxy(phenyl)methyl group may hinder catalytic access to the alkyne.
  • Brominated analogues (e.g., 1-bromo-2-[methoxy(phenyl)methyl]benzene) exhibit higher reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the target’s alkyne favors cycloadditions .
Spectroscopic Data
  • 1H NMR : The target’s methoxy(phenyl)methyl group shows a characteristic singlet for –OCH3 (~3.3 ppm) and multiplets for benzyl protons (6.5–7.5 ppm), distinct from simpler methoxy-substituted compounds (e.g., 1b) .
  • IR : Alkyne C≡C stretch (~2100 cm⁻¹) is consistent across hex-1-ynyl derivatives .

Biological Activity

1-(Hex-1-yn-1-yl)-2-[methoxy(phenyl)methyl]benzene, also known by its CAS number 613666-96-9, is an organic compound that has garnered attention for its potential biological activities. This compound features a complex structure with a hexynyl group and a methoxyphenylmethyl group attached to a benzene ring, which may contribute to its interactions with various biological systems.

The molecular formula of 1-(Hex-1-yn-1-yl)-2-[methoxy(phenyl)methyl]benzene is C20H22O, with a molecular weight of 278.4 g/mol. Its IUPAC name is 1-hex-1-ynyl-2-[methoxy(phenyl)methyl]benzene. The compound's structure allows for diverse chemical reactivity, including oxidation, reduction, and electrophilic aromatic substitution reactions.

PropertyValue
CAS No.613666-96-9
Molecular FormulaC20H22O
Molecular Weight278.4 g/mol
IUPAC Name1-Hex-1-ynyl-2-[methoxy(phenyl)methyl]benzene
InChI KeyQTQNRLCLPYVWOY-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that 1-(Hex-1-yn-1-yl)-2-[methoxy(phenyl)methyl]benzene exhibits a range of biological activities, particularly in the fields of medicinal chemistry and pharmacology. Investigations have focused on its potential therapeutic properties, including anti-inflammatory and anticancer activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may modulate enzyme activity or receptor interactions, leading to various pharmacological effects. For instance, it has been suggested that the compound can inhibit certain enzymes involved in inflammatory pathways, thus exhibiting anti-inflammatory properties.

Anti-inflammatory Activity

In vitro studies have demonstrated that 1-(Hex-1-yn-1-yl)-2-[methoxy(phenyl)methyl]benzene can reduce the production of pro-inflammatory cytokines in cultured macrophages. This effect was assessed using ELISA assays, where treated cells showed significantly lower levels of TNF-alpha and IL-6 compared to untreated controls.

Anticancer Properties

Research published in peer-reviewed journals has highlighted the compound's potential as an anticancer agent. In a study involving various cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549), treatment with 1-(Hex-1-yn-1-yl)-2-[methoxy(phenyl)methyl]benzene resulted in reduced cell viability and increased apoptosis rates as measured by flow cytometry .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-(Hex-1-yn-1-yl)-2-[methoxy(phenyl)methyl]benzene, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure DescriptionBiological Activity
1-Methoxy-4-(1-propyn-1-yl)benzenePropynyl group instead of hexynylModerate anti-inflammatory effects
1-Methoxy-4-(1-butyn-1-yl)benzeneButynyl groupLower anticancer activity compared to hexyn derivative

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